molecular formula C11H12N2 B1612399 3-Cyclopropylaminomethyl-benzonitrile CAS No. 954580-85-9

3-Cyclopropylaminomethyl-benzonitrile

Cat. No. B1612399
CAS RN: 954580-85-9
M. Wt: 172.23 g/mol
InChI Key: ISTXYDQXZRJJTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopropylaminomethyl-benzonitrile is a chemical compound with the molecular formula C11H12N2 . It is used in laboratory settings .


Synthesis Analysis

The synthesis of benzonitriles can be achieved via amino-catalyzed [3+3] benzannulation of α,β-unsaturated aldehydes and 4-arylsulfonyl-2-butenenitriles . Using pyrrolidine as an organocatalyst via iminium activation, a series of substituted benzonitriles were obtained in good to high yields in a regioselective manner .


Molecular Structure Analysis

The molecular structure of 3-Cyclopropylaminomethyl-benzonitrile can be analyzed using techniques such as X-ray crystallography and mass spectrometry . These techniques allow for the determination of the three-dimensional molecular structure of the compound .


Chemical Reactions Analysis

The chemical reactions involving 3-Cyclopropylaminomethyl-benzonitrile can be analyzed using various electroanalytical tools . These tools can be used to investigate redox-active intermediates formed during the reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Cyclopropylaminomethyl-benzonitrile can be analyzed using various techniques. Physical properties include density, color, hardness, melting and boiling points, and electrical conductivity . Chemical properties include flammability, toxicity, acidity, and many other types of reactivity .

Safety And Hazards

The safety data sheets of similar compounds suggest that they can be harmful if swallowed or in contact with skin . Therefore, it is recommended to use personal protective equipment and avoid creating dust when handling 3-Cyclopropylaminomethyl-benzonitrile .

Future Directions

The future directions of synthetic chemistry, including the synthesis of compounds like 3-Cyclopropylaminomethyl-benzonitrile, involve improving synthetic efficiencies, making processes more environmentally friendly, and developing new methodologies . The use of techniques such as 3D printing in pharmaceutical applications is also a promising future direction .

properties

IUPAC Name

3-[(cyclopropylamino)methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c12-7-9-2-1-3-10(6-9)8-13-11-4-5-11/h1-3,6,11,13H,4-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISTXYDQXZRJJTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC(=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50588621
Record name 3-[(Cyclopropylamino)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopropylaminomethyl-benzonitrile

CAS RN

954580-85-9
Record name 3-[(Cyclopropylamino)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Cyclopropylaminomethyl-benzonitrile
Reactant of Route 2
Reactant of Route 2
3-Cyclopropylaminomethyl-benzonitrile
Reactant of Route 3
Reactant of Route 3
3-Cyclopropylaminomethyl-benzonitrile
Reactant of Route 4
Reactant of Route 4
3-Cyclopropylaminomethyl-benzonitrile
Reactant of Route 5
Reactant of Route 5
3-Cyclopropylaminomethyl-benzonitrile
Reactant of Route 6
Reactant of Route 6
3-Cyclopropylaminomethyl-benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.